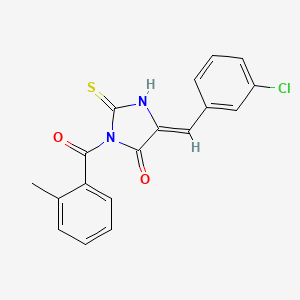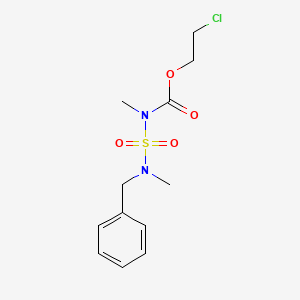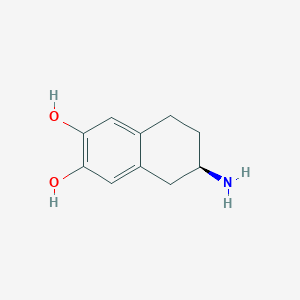![molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9](/img/structure/B12772017.png)
1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is a complex polymeric material known for its exceptional thermal stability, mechanical strength, and chemical resistance. This compound is widely used in various industrial applications, including electronics, aerospace, and automotive industries, due to its robust properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide typically involves the following steps:
-
Preparation of Benzophenonetetracarboxylic Dianhydride
-
Preparation of Polyimide
- The polyimide is synthesized by reacting benzophenonetetracarboxylic dianhydride with diamines such as toluenediisocyanate and methylenediphenyldiisocyanate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this polyimide involves large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
-
Oxidation
- The polyimide can undergo oxidation reactions, especially at high temperatures, leading to the formation of carbonyl and carboxyl groups.
-
Reduction
- Reduction reactions are less common but can occur under specific conditions, leading to the formation of amine groups.
-
Substitution
- The polyimide can undergo substitution reactions where functional groups on the polymer chain are replaced by other groups, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of amine groups.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide have numerous applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of advanced materials with tailored properties.
- Employed in the development of high-performance coatings and adhesives.
-
Biology
- Utilized in the fabrication of biocompatible materials for medical devices and implants.
-
Medicine
- Investigated for use in drug delivery systems due to its stability and compatibility with various drugs.
-
Industry
- Widely used in the electronics industry for the production of flexible circuits and insulating materials.
- Applied in the aerospace industry for the manufacture of lightweight, high-strength components.
作用机制
The mechanism of action of this polyimide involves its ability to form strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which contribute to its high thermal stability and mechanical strength. The presence of aromatic rings and imide groups in the polymer chain enhances its rigidity and resistance to chemical degradation.
相似化合物的比较
Similar Compounds
Pyromellitic Dianhydride: Another aromatic dianhydride used in the synthesis of polyimides with similar thermal and mechanical properties.
3,3’,4,4’-Biphenyltetracarboxylic Dianhydride: Known for its high thermal stability and used in high-performance polymers.
Ethylenediaminetetraacetic Dianhydride: Utilized in the synthesis of polyimides with good solubility and processability.
Uniqueness
Benzophenonetetracarboxylic dianhydride, toluenediisocyanate, and methylenediphenyldiisocyanate polyimide is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. The presence of both toluenediisocyanate and methylenediphenyldiisocyanate in the polymer chain provides a balance of flexibility and rigidity, making it suitable for a wide range of applications.
属性
CAS 编号 |
152187-64-9 |
|---|---|
分子式 |
C41H26N4O11 |
分子量 |
750.7 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3 |
InChI 键 |
FDKNWAHZPDJNBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
相关CAS编号 |
152187-64-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)










